molecular formula C10H9BrFNO3 B3011597 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid CAS No. 926227-44-3

3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid

Cat. No.: B3011597
CAS No.: 926227-44-3
M. Wt: 290.088
InChI Key: JPZYDECMIMFTHS-UHFFFAOYSA-N
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Description

3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid (CAS 926227-44-3) is a synthetic propanoic acid derivative featuring a formamido group attached to a 2-bromo-5-fluorophenyl ring. Its molecular formula is C₁₀H₉BrFNO₃, with a molecular weight of 272.07 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting immune receptors or exhibiting antimicrobial properties.

Properties

IUPAC Name

3-[(2-bromo-5-fluorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO3/c11-8-2-1-6(12)5-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZYDECMIMFTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NCCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid typically involves the reaction of 2-bromo-5-fluoroaniline with a suitable formylating agent to introduce the formamido group. This intermediate is then reacted with β-alanine under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H9BrFNO3C_{10}H_{9}BrFNO_{3} and a molecular weight of approximately 290.09 g/mol. Its structure features a bromo and fluorine substituent on a phenyl ring, along with a formamide functional group attached to a propanoic acid backbone. This configuration enhances its reactivity and interaction with biological targets.

Chemistry

3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid serves as an important building block in organic synthesis. It is utilized in the formation of complex molecules through various coupling reactions. The compound's unique functional groups allow for diverse chemical transformations, including:

  • Oxidation : Can be oxidized to form various products.
  • Reduction : Capable of undergoing reduction reactions.
  • Substitution : The bromo and fluoro groups can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound is studied for its potential interactions with proteins and enzymes. Its structure suggests it may act as an enzyme inhibitor, particularly for dihydrofolate reductase (DHFR), which is crucial in DNA synthesis. Inhibiting this enzyme is a common strategy in cancer therapies.

Medicine

Research is ongoing to explore its therapeutic applications, especially as a precursor in drug development. The compound's ability to interact with biological macromolecules makes it a candidate for developing novel pharmaceuticals targeting specific diseases.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes, particularly those requiring specific reactivity profiles due to its halogen substituents.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The presence of halogen atoms enhances lipophilicity, improving membrane permeability and binding affinity to target sites. The formamido group facilitates hydrogen bonding with proteins or nucleic acids, potentially influencing the compound's overall activity.

Case Studies

  • Enzyme Inhibition Studies : Preliminary enzymatic assays indicate that compounds with similar functional groups can inhibit DHFR effectively. Further studies are required to elucidate the interaction profile of this compound with DHFR or other enzymes.
  • Proteomics Research : In proteomics, this compound has been employed as a biochemical tool for studying protein interactions and modifications, showcasing its versatility in biochemical applications.

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The formamido group may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogs

Positional Isomers
  • 3-(2-Bromo-4-fluorophenyl)propanoic acid (CAS 174603-55-5): Molecular formula: C₉H₈BrFO₂. Differs in substituent positions (2-bromo, 4-fluoro vs. 2-bromo, 5-fluoro). The altered electronic environment may affect interactions with biological targets, such as enzymes or receptors .
  • 3-(3-Bromo-5-fluorophenyl)propanoic acid (CAS 1261680-57-2): Molecular formula: C₉H₈BrFO₂. Lacks the formamido group, reducing hydrogen-bonding capacity. Used as a precursor in synthesizing halogenated bioactive molecules .
Functional Group Variations
  • 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid (CAS 773125-56-7): Molecular formula: C₉H₉BrFNO₂. Replaces the formamido group with an amino group, increasing basicity (predicted pKa ~3.55 vs. lower acidity for formamido). Potential applications in peptide mimetics due to its amino functionality .
  • DB28 (3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid): Shares the formamido-propanoic acid backbone but incorporates a pyrimidinone ring. Demonstrates immunomodulatory effects by inhibiting MR1-dependent T-cell activation .
Antimicrobial Activity
  • Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid): Exhibit selective antimicrobial activity against E. coli and S. aureus (MIC values <10 µg/mL) . The target compound’s bromo-fluoro-phenyl group may enhance lipid membrane penetration, but its formamido group could reduce potency compared to chlorinated analogs.
Analgesic Activity
  • Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid: Show equipotent analgesic activity to aspirin in acetic acid-induced writhing tests. The formamido group in the target compound may similarly modulate pain pathways, though specific data are lacking .
Immunomodulatory Potential
  • DB28: Reduces MR1 surface expression and inhibits MAIT cell activation, suggesting the formamido-propanoic acid scaffold is critical for immune receptor interaction .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Predicted pKa Key Features
Target compound C₁₀H₉BrFNO₃ 272.07 ~3.8* Formamido group, halogen bonding
3-Amino variant C₉H₉BrFNO₂ 262.08 3.55 Amino group, higher basicity
3-(3-Bromo-5-fluorophenyl)propanoic acid C₉H₈BrFO₂ 247.06 ~4.1 No formamido, simpler structure
DB28 C₈H₁₀N₃O₄ 221.18 ~3.0 Pyrimidinone ring, immunomodulatory

*Estimated based on structural analogs.

Biological Activity

3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid (CAS 926227-44-3) is a compound of increasing interest within the fields of medicinal chemistry and pharmacology due to its potential biological activities and interactions with various biomolecules. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrFNO3. The compound features a bromo and fluoro substituent on the phenyl ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The presence of halogen atoms (bromo and fluoro) enhances the compound's lipophilicity, which can improve membrane permeability and binding affinity to target sites. The formamido group is likely involved in hydrogen bonding, facilitating interactions with active sites on proteins or nucleic acids.

Enzyme Inhibition

Enzymatic assays have demonstrated that compounds containing similar functional groups can act as inhibitors for enzymes such as dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis, and its inhibition is a common strategy in cancer therapy. The interaction profile of this compound with DHFR or other enzymes remains to be fully elucidated but warrants investigation.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of related compounds:

  • Structure-Activity Relationship (SAR) : Studies indicate that the introduction of halogen atoms at specific positions on aromatic rings can enhance biological activity by improving binding affinity and selectivity for target proteins .
  • Electrophysiological Studies : Research has shown that small molecules affecting ion channels can modulate cellular activities significantly. Compounds structurally related to this compound may exhibit similar properties, particularly in modulating cystic fibrosis transmembrane conductance regulator (CFTR) channels .
  • Case Studies : A series of experiments conducted on structurally analogous compounds demonstrated their ability to inhibit tumor growth in various in vitro models. These studies highlight the importance of further exploring the therapeutic potential of this compound .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerHalogenated phenyl derivativesCytotoxicity against multiple cancer cell lines,
Enzyme InhibitionDihydrofolate reductase inhibitorsReduced enzyme activity leading to cell death ,
Ion Channel ModulationCFTR modulatorsIncreased ion flux and cellular function

Q & A

Q. What are the optimal synthetic routes for 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves coupling 2-bromo-5-fluorobenzoic acid derivatives with 3-aminopropanoic acid. Key steps include:
  • Precursor Selection : Use activated esters (e.g., N-hydroxysuccinimide ester) of 2-bromo-5-fluorobenzoic acid to facilitate amide bond formation with 3-aminopropanoic acid .
  • Coupling Agents : Employ carbodiimides (e.g., EDC) or phosphonium reagents (e.g., PyBOP) in anhydrous solvents (DMF or DCM) under inert atmosphere to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
  • Yield Optimization : Adjust stoichiometry (1.2:1 acid/amine ratio) and reaction time (12–24 hr at 25°C) to maximize conversion .

Q. How should researchers characterize the physicochemical properties of this compound, including solubility and pKa?

  • Methodological Answer :
  • Solubility : Determine experimentally using shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Predict logP via computational tools (e.g., ACD/Labs) based on SMILES: C1=CC(=C(C=C1Br)F)C(=O)NCCC(=O)O .
  • pKa Measurement : Use potentiometric titration (0.1 M KCl, 25°C) or UV-spectrophotometry in aqueous solutions. For halogenated arylpropanoic acids, expect pKa ~4.5–4.7 (similar to 3-(4-chlorophenyl)propanoic acid: pKa 4.61) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to assess hydrolytic stability of the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

  • Methodological Answer :
  • NMR Discrepancies : For overlapping signals in 1H^1H-NMR (e.g., aromatic protons), use 13C^{13}C-NMR DEPT-135 or 2D techniques (HSQC, HMBC) to assign substituent positions. Compare with analogs like 3-(4-bromophenyl)propanoic acid (δ 7.3–7.5 ppm for aromatic H) .
  • IR Ambiguities : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and carboxylic acid O-H stretch (2500–3300 cm1^{-1}) via KBr pellet vs. ATR-FTIR. Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate vibrational modes .
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M-H]^- at m/z 331.97 (C10_{10}H8_8BrFNO3_3) .

Q. What metabolic pathways are anticipated for this compound in biological systems, and how can they be experimentally validated?

  • Methodological Answer :
  • Phase I Metabolism : Predict hepatic CYP450-mediated dehalogenation (bromo/fluoro removal) or amide hydrolysis to yield 3-aminopropanoic acid and 2-bromo-5-fluorobenzoic acid .
  • Phase II Conjugation : Assess glucuronidation/sulfation using human liver microsomes (HLMs) with UDPGA/PAPs cofactors. Monitor via LC-MS/MS for metabolites (e.g., m/z +176 for glucuronide) .
  • In Vitro Models : Use primary hepatocytes or recombinant enzymes (e.g., CYP3A4, UGT1A1) to identify rate-limiting steps. Validate with stable isotope-labeled analogs .

Q. What computational methods are recommended to predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Reactivity : Perform density functional theory (DFT) calculations (Gaussian 16, B3LYP/6-31G*) to evaluate electrophilic sites (e.g., amide bond hydrolysis energy barrier) and frontier molecular orbitals (HOMO/LUMO) .
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Parameterize halogen bonds (Br/F) using AMBER force fields .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in lipid bilayers or protein binding pockets. Analyze RMSD/RMSF for conformational flexibility .

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